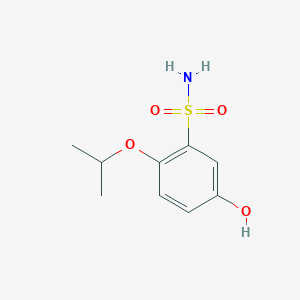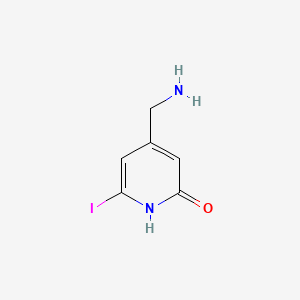
4-(Aminomethyl)-6-iodopyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-iodopyridin-2-OL is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, an iodine atom at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-iodopyridin-2-OL typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 2-hydroxypyridine to introduce the iodine atom at the 6-position. This is followed by the introduction of the aminomethyl group at the 4-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of reagents such as iodine, sodium hydroxide, and formaldehyde under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters and to optimize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-iodopyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the original ones. These products can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-(Aminomethyl)-6-iodopyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-iodopyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The hydroxyl group can also participate in redox reactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the iodine and hydroxyl groups, making it less versatile in certain reactions.
6-Iodo-2-hydroxypyridine: Lacks the aminomethyl group, limiting its potential biological activities.
4-(Aminomethyl)-2-hydroxypyridine:
Uniqueness
4-(Aminomethyl)-6-iodopyridin-2-OL is unique due to the presence of all three functional groups (aminomethyl, iodine, and hydroxyl) on the pyridine ring. This combination provides a unique set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H7IN2O |
|---|---|
分子量 |
250.04 g/mol |
IUPAC名 |
4-(aminomethyl)-6-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10) |
InChIキー |
CZMPILLRZGVPFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


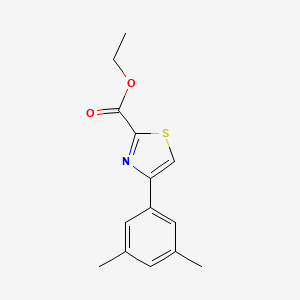
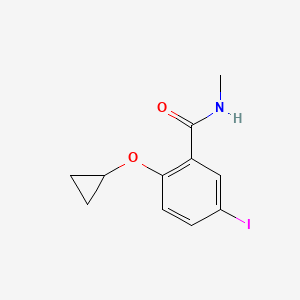
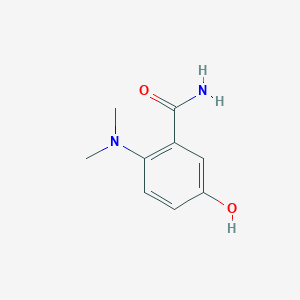

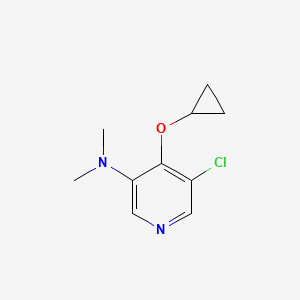
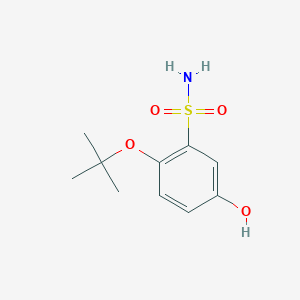
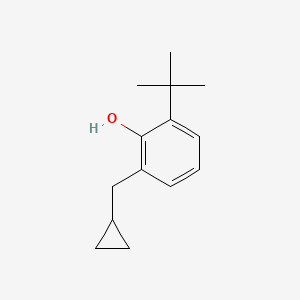
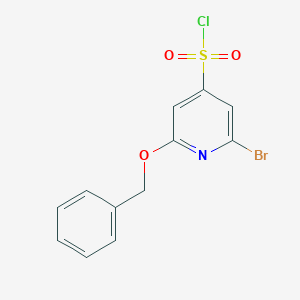



![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
